(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol
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Overview
Description
®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyldimethylsilyl group provides steric hindrance, which can influence the reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol typically involves the protection of a diol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
Diol+tert-Butyldimethylsilyl chlorideBase(R)-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol
Industrial Production Methods
On an industrial scale, the production of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced species.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol involves the stabilization of reactive intermediates through the steric and electronic effects of the tert-butyldimethylsilyl group. This stabilization allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((tert-Butyldiphenylsilyl)oxy)propane-1,2-diol
- ®-3-((Trimethylsilyl)oxy)propane-1,2-diol
- ®-3-((Triisopropylsilyl)oxy)propane-1,2-diol
Uniqueness
®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol is unique due to the specific steric hindrance and electronic effects provided by the tert-butyldimethylsilyl group. This makes it particularly useful in reactions where selective protection and deprotection of hydroxyl groups are required.
Properties
CAS No. |
63121-18-6 |
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Molecular Formula |
C9H22O3Si |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
(2R)-3-[tert-butyl(dimethyl)silyl]oxypropane-1,2-diol |
InChI |
InChI=1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3/t8-/m1/s1 |
InChI Key |
HLZIALBLRJXNQN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CO)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)O |
Origin of Product |
United States |
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